Amino-PEG9-Amine

Overview

Description

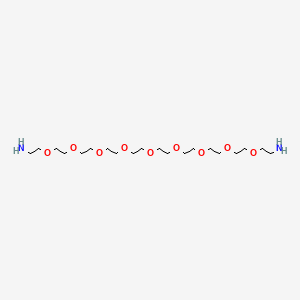

Amino-PEG9-Amine, also known as 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diamine, is a polyethylene glycol (PEG) derivative. This compound features nine ethylene glycol units and amine groups at both ends of its structure. It is a colorless, transparent liquid that is soluble in water and various organic solvents .

Mechanism of Action

Target of Action

Amino-PEG9-Amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. The compound’s mode of action involves the selective degradation of target proteins .

Biochemical Pathways

It is known that the compound operates within the ubiquitin-proteasome system . This system plays a crucial role in maintaining cellular homeostasis by controlling protein degradation, cell cycle progression, and DNA repair.

Pharmacokinetics

It is known that pegylation, the process of attaching peg chains to molecules, can improve the pharmacokinetic properties of therapeutic agents . PEGylation can increase the half-life of drugs in the bloodstream, enhance their solubility, and reduce their immunogenicity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . By directing the ubiquitin-proteasome system to degrade specific proteins, this compound can influence various cellular processes, potentially leading to therapeutic effects.

Biochemical Analysis

Biochemical Properties

The amino groups in Amino-PEG9-Amine are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

They serve as nutrients for immune cells, instructing immune cell function . Amino acids also contribute to cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction . It’s plausible that this compound, due to its amino groups, could influence similar cellular processes.

Molecular Mechanism

The molecular mechanism of this compound largely depends on its role as a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound, as a linker, plays a crucial role in this process.

Metabolic Pathways

Amino acids are known to participate in various metabolic pathways . They contribute to ATP generation, nucleotide synthesis, and redox balance . It’s plausible that this compound, due to its amino groups, could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG9-Amine typically involves the activation of polyethylene glycol followed by its reaction with compounds containing amine functional groups. One common method is the reaction of activated PEG with ethylenediamine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Amino-PEG9-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Coupling Reactions: It can form amide bonds with carboxylic acids or their derivatives.

Oxidation and Reduction: The amine groups can be oxidized to form nitroso or nitro compounds, and reduced to form secondary or tertiary amines

Common Reagents and Conditions:

Substitution Reactions: Reagents such as acyl chlorides, anhydrides, or activated esters are commonly used.

Coupling Reactions: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used

Major Products:

Substitution Reactions: Formation of substituted amines or amides.

Coupling Reactions: Formation of amide-linked conjugates.

Oxidation and Reduction: Formation of nitroso, nitro, or secondary/tertiary amines

Scientific Research Applications

Amino-PEG9-Amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Amino-PEG4-Amine: Contains four ethylene glycol units and amine groups at both ends.

Amino-PEG6-Amine: Contains six ethylene glycol units and amine groups at both ends.

Amino-PEG12-Amine: Contains twelve ethylene glycol units and amine groups at both ends

Uniqueness: Amino-PEG9-Amine is unique due to its specific length of nine ethylene glycol units, which provides an optimal balance between flexibility and functionality. This length allows for efficient conjugation and modification while maintaining biocompatibility and solubility .

Biological Activity

Amino-PEG9-amine is a polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery systems. Its unique properties, including solubility, biocompatibility, and ability to modify biomolecules, make it an essential compound in pharmaceutical and biomedical research. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its PEG backbone with an amino group at one end. This structure allows for versatile modifications and conjugations with various biomolecules such as proteins, peptides, and small molecules.

- Molecular Weight : Approximately 450 g/mol

- Solubility : Highly soluble in water and organic solvents

- Functional Groups : Primary amine for conjugation reactions

1. Bioconjugation Applications

This compound serves as a linker in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). These applications leverage the compound's ability to enhance the pharmacokinetics of therapeutic agents.

- ADCs : By attaching drugs to antibodies via this compound, researchers can improve the specificity and efficacy of cancer therapies.

- PROTACs : This compound is used to create bifunctional molecules that can selectively target and degrade specific proteins within cells.

2. Impact on Pharmacokinetics

The incorporation of PEG moieties, such as this compound, into drug formulations can significantly alter their pharmacokinetic profiles. For instance, PEGylation has been shown to:

- Increase the circulating half-life of therapeutic proteins.

- Reduce immunogenicity by shielding the drug from immune recognition.

In a study involving interferon alfa, PEGylation extended its half-life from 9 hours to 77 hours, demonstrating the potential benefits of using PEG linkers like this compound in therapeutic applications .

Case Study 1: Synthesis of Antibody-Drug Conjugates

A recent study detailed the synthesis of an ADC using this compound as a linker. The process involved:

- Conjugation with Antibody : The amino group of this compound was reacted with a maleimide-functionalized antibody.

- Drug Attachment : A cytotoxic agent was then linked to the other end of the PEG chain.

The resulting ADC showed enhanced tumor targeting and reduced systemic toxicity compared to conventional therapies .

Case Study 2: Development of PROTACs

In another research effort, this compound was utilized in developing PROTACs aimed at degrading specific oncogenic proteins. The study highlighted:

- Linker Efficiency : The compound's ability to facilitate effective binding between E3 ligase and target proteins.

- Biological Activity Assessment : In vitro assays demonstrated that PROTACs incorporating this compound led to significant degradation of target proteins in cancer cell lines .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other PEG linkers:

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRXJJAEDMZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.